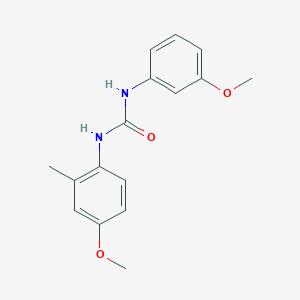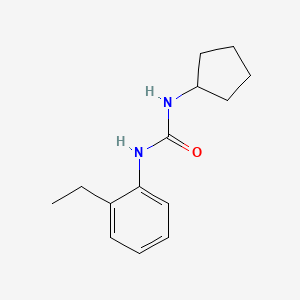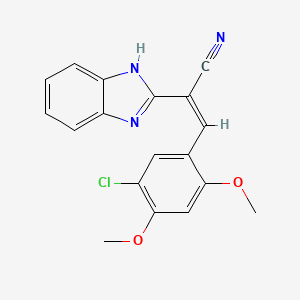![molecular formula C14H21N3O2 B5278130 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5278130.png)
2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C14H22N2O2 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features an ethoxyphenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 2-ethoxyaniline with piperazine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Acetic anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 2-ethoxyaniline, piperazine, acetic anhydride
Reaction Time: 2-4 hours
Purification: Crystallization or recrystallization from ethanol
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 2-[4-(2-Formylphenyl)piperazin-1-yl]acetamide or 2-[4-(2-Carboxyphenyl)piperazin-1-yl]acetamide.
Reduction: 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethylamine.
Substitution: 2-[4-(2-Bromophenyl)piperazin-1-yl]acetamide or 2-[4-(2-Chlorophenyl)piperazin-1-yl]acetamide.
Scientific Research Applications
2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. It is believed to modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide
- 2-[4-(2-Chlorophenyl)piperazin-1-yl]acetamide
- 2-[4-(2-Methylphenyl)piperazin-1-yl]acetamide
These compounds share a similar piperazine scaffold but differ in the substituents attached to the phenyl ring. The unique ethoxy group in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-13-6-4-3-5-12(13)17-9-7-16(8-10-17)11-14(15)18/h3-6H,2,7-11H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNQCQSGQHXQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]hexanoic acid](/img/structure/B5278061.png)
![2-tert-butyl-6-(2-ethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5278065.png)

![2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B5278081.png)



![1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5278111.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5278135.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-butylacetamide](/img/structure/B5278146.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopentyl-N-methylpropanamide](/img/structure/B5278154.png)
![7-(3-chlorophenyl)-4-[2-(dimethylamino)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5278162.png)
![2-(methylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]acetamide](/img/structure/B5278167.png)
